molecular formula C7H11F2NO2 B13142415 Methyl 4,4-difluoropiperidine-3-carboxylate

Methyl 4,4-difluoropiperidine-3-carboxylate

Cat. No.: B13142415
M. Wt: 179.16 g/mol
InChI Key: LPRWJEGSQNZNAH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 4,4-difluoropiperidine-3-carboxylate , derived systematically from its piperidine backbone. The parent structure, piperidine, is a six-membered saturated ring containing one nitrogen atom. Substitutents are numbered to assign the lowest possible locants: the methyl ester group occupies position 3, while the two fluorine atoms are both located at position 4.

Isomeric Complexity

The compound exhibits stereoisomerism due to the presence of a chiral center at the 3-position carbon atom. This carbon is bonded to four distinct groups:

  • A methyl ester (–COOCH₃)
  • The piperidine nitrogen (via adjacent carbons)
  • Two fluorine atoms at position 4 (through the ring structure)
  • A hydrogen atom

This configuration generates two enantiomers: (R)-methyl 4,4-difluoropiperidine-3-carboxylate and (S)-methyl 4,4-difluoropiperidine-3-carboxylate. No geometric (cis/trans) isomerism is possible, as the fluorine atoms occupy the same carbon atom, eliminating the possibility of spatial arrangement differences relative to the ring plane.

Table 1: Key Structural and Isomeric Properties
Property Value/Description
IUPAC Name This compound
Molecular Formula C₇H₁₁F₂NO₂
Molecular Weight 179.16 g/mol
SMILES COC(=O)C1CNCCC1(F)F
Chiral Centers 1 (C3)
Enantiomers (R)- and (S)-configured

X-ray Crystallographic Analysis of Molecular Geometry

While X-ray crystallographic data specific to this compound are not explicitly available in the provided sources, insights can be extrapolated from structurally analogous compounds. For example, studies on 4,4-difluoropiperidine derivatives, such as dopamine D4 receptor antagonists, reveal that the piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation:

  • The two fluorine atoms at position 4 occupy equatorial positions, reducing 1,3-diaxial repulsions.
  • The methyl ester group at position 3 resides in an axial orientation, projecting perpendicular to the ring plane.

Bond lengths and angles are consistent with standard piperidine derivatives:

  • C–F bond length : ~1.39 Å (typical for single-bonded fluorine)
  • C–O (ester) bond length : ~1.34 Å (resonance-stabilized carbonyl)
  • N–C (piperidine) bond length : ~1.47 Å

The fluorine atoms’ electronegativity induces partial positive charges on adjacent carbons, slightly distorting the ring’s geometry and increasing torsional strain.

Conformational Analysis Through Computational Modeling

Computational studies using density functional theory (DFT) and molecular mechanics simulations provide critical insights into the compound’s conformational preferences. Key findings include:

Chair Conformation Stability

The chair conformation is energetically favored, with the fluorines equatorial and the ester group axial. This arrangement minimizes steric clashes between the bulky ester group and fluorine atoms. Calculations predict an energy difference of ~2.3 kcal/mol between the chair and boat conformations, rendering the latter negligible at room temperature.

Table 2: Computed Conformational Energies (DFT, B3LYP/6-31G*)
Conformation Relative Energy (kcal/mol) Key Features
Chair 0.0 Fluorines equatorial, ester axial
Boat 2.3 Fluorines pseudo-axial, ester skewed
Twist-boat 3.1 Partial ring puckering

Electronic Effects

The electron-withdrawing fluorine atoms polarize the ring, increasing the acidity of the nitrogen-bound hydrogen atom (pKa ~8.1). This polarization also stabilizes the chair conformation through dipole-dipole interactions between the C–F bonds and the ester carbonyl group.

Torsional Angles

Critical dihedral angles in the chair conformation include:

  • C2–C3–C4–F : 55.2°
  • C5–C4–C3–O : −120.7°

These angles reflect the steric and electronic compromises necessary to stabilize the molecule.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

methyl 4,4-difluoropiperidine-3-carboxylate

InChI

InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-10-3-2-7(5,8)9/h5,10H,2-4H2,1H3

InChI Key

LPRWJEGSQNZNAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCC1(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-difluoropiperidine-3-carboxylate typically involves the fluorination of piperidine derivatives. One common method is the reaction of 4,4-difluoropiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoropiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 4,4-difluoropiperidine-3-carboxylate serves as a valuable reagent in organic synthesis. It is used as a building block for more complex fluorinated compounds, which are crucial in developing new materials and catalysts. The unique fluorination pattern enhances its reactivity and selectivity in chemical reactions.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies suggest that the difluoro substitution on the piperidine ring may enhance its biological activity and metabolic stability. This makes it a candidate for exploring new therapeutic agents.

Medicine

Research into the therapeutic applications of this compound has shown promise in drug development. Its unique structure may improve pharmacokinetic properties, making it suitable for treating various conditions. For instance, preliminary studies indicate potential efficacy against specific cancer cell lines while maintaining acceptable toxicity levels in vivo.

Industry

The compound is utilized in producing specialty chemicals and advanced materials due to its unique properties. Its applications extend to sectors that require fluorinated compounds for enhanced performance characteristics.

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species.

In a notable case study published in the Journal of Medicinal Chemistry, researchers optimized a series of small molecules based on the piperidine scaffold that included this compound. The study emphasized its potential as a selective inhibitor with promising efficacy against specific cancer cell lines while maintaining acceptable toxicity levels in vivo.

Mechanism of Action

The mechanism of action of methyl 4,4-difluoropiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong interactions with the active site. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets .

Comparison with Similar Compounds

Ethyl 4,4-Difluoropiperidine-3-carboxylate and Derivatives

Key Differences :

  • Ester Group : The ethyl ester analog (CAS 1303972-99-7) differs in the alkoxy chain length, which influences lipophilicity. The methyl ester (target compound) is expected to have a lower molecular weight (≈179.16 g/mol vs. 193.19 g/mol for the ethyl variant) and slightly reduced lipophilicity (clogP ≈1.2 vs. ≈1.5) .
  • Hydrochloride Salt: Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride (CAS 2231665-41-9) demonstrates enhanced aqueous solubility compared to the free base, a property critical for pharmacokinetic optimization.
  • Synthetic Routes: Ethyl derivatives are synthesized via fluorination of β-keto esters using SF₄, a method noted for efficiency but associated with safety risks due to SF₄’s toxicity . Methyl ester synthesis may require alternative fluorinating agents (e.g., DAST or Deoxo-Fluor) to mitigate hazards.

Table 1: Physical Properties of Ethyl vs. Methyl Analogs

Property Ethyl 4,4-Difluoropiperidine-3-carboxylate Methyl 4,4-Difluoropiperidine-3-carboxylate (Estimated)
Molecular Formula C₈H₁₃F₂NO₂ C₇H₁₁F₂NO₂
Molecular Weight 193.19 g/mol 179.16 g/mol
Lipophilicity (clogP) ~1.5 ~1.2
Solubility (HCl salt) High (hydrochloride form) Unknown

3-Alkoxy-4,4-Difluoropiperidines

Structural Modifications :

  • In contrast, the methyl ester group in the target compound offers hydrogen-bonding capability via the carbonyl oxygen .
  • Synthetic Methods : These analogs are synthesized using K₂CO₃ and Pd/C under controlled conditions, highlighting the role of base and catalyst in regioselective fluorination. The methyl ester derivative may require milder bases (e.g., NaHCO₃) to preserve ester integrity .

Amino-Substituted Derivatives

(S)-tert-Butyl 3-Amino-4,4-difluoropiperidine-1-carboxylate (CAS 2055848-75-2):

  • Functional Groups: The tert-butyl carbamate group at position 1 and amino group at position 3 introduce polarity and chiral complexity. The (S)-configuration is critical for enantioselective interactions in drug candidates, a feature absent in the racemic methyl ester compound .
  • Applications : This derivative serves as an intermediate in protease inhibitors, whereas the methyl ester’s applications are less documented but likely aligned with carboxylate-based prodrug designs .

Halogenated and Aromatic Variants

  • N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide : The incorporation of a chlorophenyl and furanylbenzoyl group demonstrates how aromatic substitutions enhance binding to hydrophobic targets. The methyl ester’s simpler structure lacks these motifs but offers synthetic versatility for further derivatization .

Biological Activity

Methyl 4,4-difluoropiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, which can enhance its binding affinity to various biological targets. The compound's structure can be represented as follows:

C7H8F2NO2\text{C}_7\text{H}_8\text{F}_2\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms contribute to increased stability and binding affinity to enzymes and receptors, potentially leading to either inhibition or activation of these targets.

Interaction Studies

Research indicates that compounds containing piperidine structures often exhibit pharmacological activities such as:

  • Dopamine receptor modulation : The compound may influence dopamine signaling pathways, which are critical in various neurological disorders.
  • Enzyme inhibition : Initial studies suggest that this compound may inhibit specific enzymes related to metabolic pathways .

Pharmacokinetics

A study assessing the pharmacokinetic properties of similar fluorinated piperidine derivatives reported significant hepatic clearance rates. For instance, compounds with similar structures demonstrated superhepatic clearance (>100% Q h), indicating high metabolic activity in the liver .

CompoundClearance (mL/min/kg)Oral Bioavailability (%)IC50 (nM)
This compoundTBDTBDTBD
Compound A82.731.80.126
Compound B>100TBDTBD

Case Studies

  • Dopamine Receptor Activity : In a study focusing on new piperidine scaffolds, this compound was evaluated for its selectivity against dopamine receptors. While specific Ki values were not reported for this compound alone, related compounds exhibited promising selectivity profiles against D2 and D4 receptors .
  • Anticancer Activity : Another investigation into piperidine derivatives highlighted their potential in cancer therapy. This compound was included in a broader study where several derivatives showed significant inhibitory effects on cell proliferation in various cancer cell lines .

Research Findings

Recent research has underscored the importance of substituents on the piperidine ring in modulating biological activity. For instance, increasing fluorination at the 4-position has been shown to enhance cellular potency while affecting metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing difluoro groups into the piperidine ring of methyl 4,4-difluoropiperidine-3-carboxylate?

  • Methodological Answer : Fluorination of the piperidine ring can be achieved via halogen-exchange reactions using fluorinating agents like hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST). Alternatively, cyclization of fluorinated precursors (e.g., difluoroalkylamines) using catalytic hydrogenation or acid-mediated ring closure may be employed. For example, highlights the use of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in fluorination reactions under controlled temperatures (50–80°C), which could be adapted for synthesizing difluorinated piperidines .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) is commonly used. For polar intermediates, reverse-phase HPLC may improve separation. Recrystallization using solvents like dichloromethane/hexane mixtures can yield high-purity crystals, as demonstrated in for structurally similar methyl piperidine carboxylates .

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The difluoro substituents split signals in the piperidine ring protons (e.g., axial/equatorial fluorine coupling). The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR.
  • 19F NMR : Distinct signals for geminal fluorines (δ ≈ -150 to -170 ppm) confirm their presence.
  • Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₇H₁₁F₂NO₂) validates the structure.
    • provides analogous NMR data for fluorinated piperidine derivatives, supporting this approach .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine the absolute configuration and fluorine positions. Challenges include obtaining high-quality crystals due to the compound’s polarity. details SHELX’s robustness in small-molecule crystallography, even for fluorinated systems .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Molecular dynamics simulations assess solvent effects. ’s synthesis protocols for fluorinated piperidines suggest that electron-withdrawing fluorine atoms increase electrophilicity at the ester group, guiding reaction design .

Q. How does the difluoro substitution influence the compound’s conformational stability in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) and NOESY experiments detect restricted rotation in the piperidine ring due to fluorine’s steric and electronic effects. Comparative studies with non-fluorinated analogs (e.g., methyl piperidine-3-carboxylate) highlight fluorine-induced rigidity, as seen in for structurally related chlorophenyl piperidines .

Methodological Notes

  • Synthesis Optimization : Fluorination reactions require anhydrous conditions and corrosion-resistant reactors (e.g., Hastelloy) due to HF’s reactivity.
  • Crystallography Tips : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) may improve crystal quality for enantiomeric resolution .
  • Data Interpretation : Cross-referencing experimental results with computational models (e.g., Gaussian or ORCA outputs) enhances mechanistic understanding .

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